6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
CAS No.: 426219-18-3
Cat. No.: VC0538254
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide - 426219-18-3](/images/no_structure.jpg)
Specification
CAS No. | 426219-18-3 |
---|---|
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.3 g/mol |
IUPAC Name | 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |
Standard InChI | InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) |
Standard InChI Key | OZPFIJIOIVJZMN-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O |
Canonical SMILES | CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, reflects its hybrid aromatic-heterocyclic architecture . Its molecular formula, C₁₈H₁₇N₃O₂, incorporates a naphthalene carboxamide core fused to a dihydropyrroloimidazole moiety, with a hydroxyl group at the 7-position of the heterocycle . The (R)-enantiomer (CAS 426219-23-0) exhibits biological activity, while the racemic mixture (CAS 426219-18-3) has been used in early pharmacological studies .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Weight | 307.3 g/mol |
SMILES | CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O |
InChI Key | OZPFIJIOIVJZMN-UHFFFAOYSA-N |
Topological Polar Surface Area | 85.5 Ų |
Stereochemical Considerations
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 7-hydroxy group adopts an axial orientation in the pyrroloimidazole ring, creating a chiral center essential for target binding . Molecular docking simulations suggest this configuration facilitates hydrogen bonding with CYP17A1’s heme-coordinated iron, explaining its 17,20-lyase selectivity over 17α-hydroxylase .
Pharmacological Profile
Mechanism of Action
Orteronel inhibits CYP17A1, a cytochrome P450 enzyme catalyzing two critical steps in androgen synthesis:
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17α-Hydroxylase Activity: Conversion of pregnenolone/progesterone to 17α-hydroxypregnenolone/17α-hydroxyprogesterone.
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17,20-Lyase Activity: Cleavage of 17α-hydroxy precursors to dehydroepiandrosterone (DHEA) and androstenedione .
Unlike abiraterone, which non-selectively inhibits both activities, Orteronel exhibits 5–10-fold greater specificity for 17,20-lyase, minimizing compensatory mineralocorticoid excess and reducing the need for concomitant corticosteroids .
Preclinical Efficacy
In LNCaP xenograft models, Orteronel (10 mg/kg/day) suppressed intratumoral testosterone by 92% and reduced tumor volume by 68% over 28 days . Parallel reductions in DHEA-S (−98%) and androstenedione (−94%) confirmed target engagement, while corticosterone levels remained stable, validating its enzymatic selectivity .
Clinical Research in Prostate Cancer
Phase I/II Trial Outcomes
A multicenter phase I/II study (N=123) evaluated Orteronel in chemotherapy-naïve mCRPC patients with testosterone <50 ng/dL :
Table 2: Key Efficacy Endpoints
Parameter | Phase I (n=26) | Phase II (n=97) |
---|---|---|
PSA decline ≥50% | 65% | 54% |
Radiographic response rate | 20% | 18% |
Median PFS | 13.8 months | 11.2 months |
Testosterone reduction | −89% | −75% |
Notably, 600 mg twice daily dosing with prednisone 5 mg BID achieved the highest PSA90 response rate (37%), though this cohort also reported increased grade 3 hyperglycemia (21%) .
AE | Incidence |
---|---|
Fatigue | 64% |
Hypertension | 44% |
Hypokalemia | 38% |
Diarrhea | 33% |
ALT/AST elevation | 27% |
Grade ≥3 AEs occurred in 53% of phase II participants, primarily electrolyte imbalances (hypokalemia: 15%) and hyperglycemia (12%) . Only 6% discontinued treatment due to toxicity, supporting its manageable safety profile .
Comparative Pharmacokinetics
Absorption and Metabolism
Orteronel demonstrates linear pharmacokinetics between 100–600 mg doses, with a median Tₘₐₓ of 2 hours and bioavailability of 89% . Hepatic metabolism via CYP3A4/5 produces three inactive metabolites: M-I (oxidation), M-II (glucuronidation), and M-III (sulfation) .
Table 4: Pharmacokinetic Parameters (300 mg BID)
Parameter | Value |
---|---|
Cₘₐₓ | 1,240 ng/mL |
AUC₀–₁₂ | 6,890 ng·h/mL |
t₁/₂ | 7.3 hours |
Protein binding | 98.2% |
Drug Interactions
Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases Orteronel exposure by 3.2-fold, necessitating dose reduction to 200 mg BID . Inducers like rifampin decrease AUC by 68%, requiring avoidance .
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